2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a cyclohexane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various organic reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield indoline derivatives .
Scientific Research Applications
2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Uniqueness
What sets 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H34N2O2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[C-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C29H34N2O2/c1-4-5-11-26(29-27(32)17-22(18-28(29)33)21-9-7-6-8-10-21)30-15-14-23-20(3)31-25-13-12-19(2)16-24(23)25/h6-10,12-13,16,22,31-32H,4-5,11,14-15,17-18H2,1-3H3 |
InChI Key |
KFSJUSNUIRKIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)C)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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